Cas no 692059-41-9 (4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline)

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline is a versatile quinazoline derivative with significant potential in medicinal chemistry and pharmaceutical research. Its structure features reactive chloro and methoxy substituents, making it a valuable intermediate for synthesizing biologically active compounds, particularly kinase inhibitors. The 3-chloropropoxy side chain enhances its utility in further functionalization, enabling precise modifications for targeted applications. This compound exhibits favorable stability and solubility properties, facilitating its use in organic synthesis and drug development. Its well-defined reactivity profile allows for efficient derivatization, supporting the exploration of novel therapeutic agents. Researchers value this intermediate for its reliability in constructing complex heterocyclic frameworks with potential pharmacological relevance.
4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline structure
692059-41-9 structure
Product Name:4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
CAS No:692059-41-9
MF:C12H12Cl2N2O2
MW:287.141880989075
CID:2152851
PubChem ID:50742264
Update Time:2025-06-07

4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
    • 6-(3-chloropropoxy)-4-chloro-7-methoxyquinazoline
    • Gefitinib InterMediate A
    • 6-(3-chloropropoxy)-7-methoxy-4-chloro quinazoline
    • DB-332202
    • RLTQWOJPSCVGSC-UHFFFAOYSA-N
    • 6-(3-chloropropoxy)-7-methoxy-4-chloroquinazoline
    • AKOS004910596
    • 4-chloro-7-methoxy-6-(chloropropoxy)quinazoline
    • 692059-41-9
    • SCHEMBL1013051
    • Inchi: 1S/C12H12Cl2N2O2/c1-17-10-6-9-8(12(14)16-7-15-9)5-11(10)18-4-2-3-13/h5-7H,2-4H2,1H3
    • InChI Key: RLTQWOJPSCVGSC-UHFFFAOYSA-N
    • SMILES: ClCCCOC1=CC2=C(N=CN=C2C=C1OC)Cl

Computed Properties

  • Exact Mass: 286.0275830Da
  • Monoisotopic Mass: 286.0275830Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 44.2Ų

4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C692050-10mg
4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
692059-41-9
10mg
$155.00 2023-05-18
TRC
C692050-50mg
4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
692059-41-9
50mg
$689.00 2023-05-18
TRC
C692050-100mg
4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
692059-41-9
100mg
$1183.00 2023-05-18
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